({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate
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Overview
Description
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the 2-(Trifluoromethyl)phenylmethylamine: This intermediate is synthesized through the reaction of 2-(Trifluoromethyl)benzyl chloride with ammonia or an amine under controlled conditions.
Carbamoylation: The intermediate amine is then reacted with a suitable carbamoylating agent, such as isocyanates, to form the carbamoyl derivative.
Esterification: The final step involves the esterification of the carbamoyl derivative with 3,4-diethoxybenzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Pathway Interference: The compound can interfere with specific biochemical pathways, resulting in changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethoxybenzoate
- ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dihydroxybenzoate
Uniqueness
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate stands out due to its specific trifluoromethyl and diethoxy functional groups, which confer unique chemical and biological properties. These functional groups enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.
Biological Activity
The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C20H22F3N2O4. Its structure features a trifluoromethyl group attached to a phenyl ring, coupled with a carbamoyl function and an ethoxy-substituted benzoate moiety. The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity . For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
A549 (Lung) | 12.5 | G2/M phase arrest |
HeLa (Cervical) | 10.8 | Induction of oxidative stress |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory effects in animal models. Research indicates it reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways, which are crucial in mediating inflammatory responses.
Case Study: Anti-inflammatory Activity
A study conducted on mice with induced inflammation demonstrated that administration of the compound significantly lowered paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Antimicrobial Activity
Preliminary assessments suggest that this compound also possesses antimicrobial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- NF-κB Inhibition : Reduces inflammation by blocking key signaling pathways.
- Membrane Disruption : Exhibits antimicrobial effects by compromising bacterial cell membranes.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5/c1-3-28-17-10-9-14(11-18(17)29-4-2)20(27)30-13-19(26)25-12-15-7-5-6-8-16(15)21(22,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINYMPGQNMPICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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